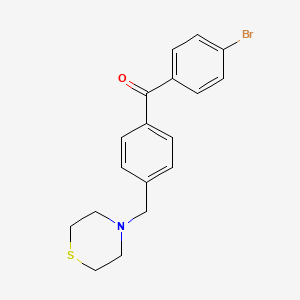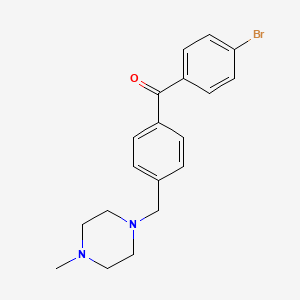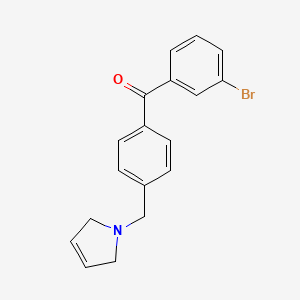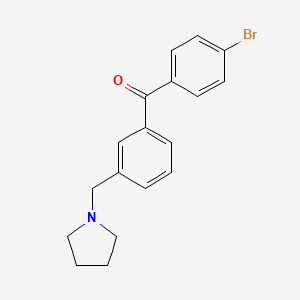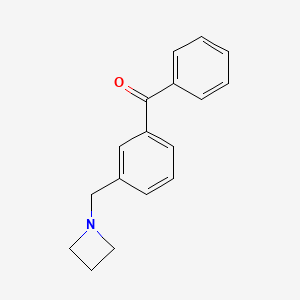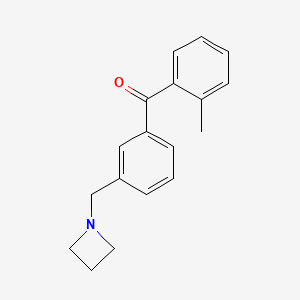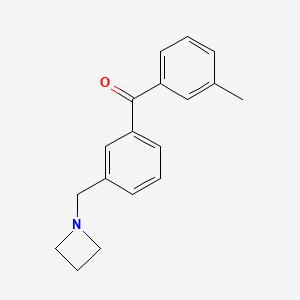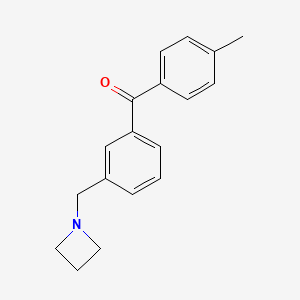
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
説明
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (abbreviated as 1-ASADN) is an organic compound belonging to the anthracene derivatives. It is a white powder that has a molecular weight of 351.36 g/mol and a melting point of 136-140°C. 1-ASADN is soluble in water, alcohol and other organic solvents. It is a highly reactive compound that can be used in a variety of synthetic and analytical processes.
作用機序
Mode of Action
It is known that anthraquinone derivatives often interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Anthraquinone derivatives are known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Anthraquinone derivatives are known to have various effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the introduction of nitro and sulfonic acid groups into the anthracene framework can significantly alter the compound’s reactivity and interaction with biomolecules. These interactions often involve the formation of charge-transfer complexes, which can influence the compound’s biochemical properties .
Molecular Mechanism
The molecular mechanism of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the cellular environment, affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can undergo various chemical transformations, which can affect its biochemical properties and interactions with cellular components. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. High doses of the compound can also lead to toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its biochemical transformations. These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic activity of the cell. The compound’s involvement in these pathways can lead to changes in cellular metabolism, including alterations in energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can also influence its biochemical effects, as its presence in different cellular regions can lead to varying interactions with biomolecules .
Subcellular Localization
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- exhibits specific subcellular localization patterns. The compound’s activity and function can be influenced by its localization within different cellular compartments. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can interact with localized biomolecules and influence cellular processes. These interactions can lead to changes in the compound’s biochemical properties and its overall impact on cellular function .
特性
IUPAC Name |
5-nitro-9,10-dioxoanthracene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO7S/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19/h1-6H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFORTLRWSWJGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058878 | |
| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82-50-8 | |
| Record name | 9,10-Dihydro-5-nitro-9,10-dioxo-1-anthracenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitroanthraquinone-5-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-5-sulfoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydro-5-nitro-9,10-dioxoanthracenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NITROANTHRAQUINONE-5-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK764PW306 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)
